molecular formula C8H12N2O6S B189905 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate CAS No. 131020-49-0

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate

Cat. No. B189905
Key on ui cas rn: 131020-49-0
M. Wt: 264.26 g/mol
InChI Key: GVWWJFUZXREUDH-UHFFFAOYSA-N
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Patent
US05496942

Procedure details

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (1.32 g) was refluxed in 10 ml of 1,2-dichloroethane together with 1.78 g of thionyl chloride for 30 minutes, and the excess of thionyl chloride and the solvent were removed by distillation under reduced pressure. To the residue was added ml of 1,2-dichloroethane, and 1.6 ml of indoline was added dropwise thereto at 30° C. or lower while stirring followed by stirring at room temperature for 2 hours. The reaction mixture was successively extracted once with 30 ml of water and twice with 20 ml of water. The combined aqueous layer was adjusted to a pH of 9 to 10 with a 10% sodium hydroxide aqueous solution and then extracted with methylene chloride. The combined methylene chloride layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was recrystallized from ethyl acetate to obtain 1.1 g (82.7%) of 5-[(2,3-dihydroindol-1-yl)carbonyl]-4,5,6,7-tetrahydrobenzimidazole.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[N:6]1[C:10]2[CH2:11][CH2:12][CH:13]([C:15]([OH:17])=O)[CH2:14][C:9]=2[NH:8][CH:7]=1.S(Cl)(Cl)=O.Cl[CH2:23][CH2:24]Cl>>[N:6]1([C:15]([CH:13]2[CH2:12][CH2:11][C:10]3[N:6]=[CH:7][NH:8][C:9]=3[CH2:14]2)=[O:17])[C:23]2[C:24](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
S(=O)(=O)(O)O.N1=CNC2=C1CCC(C2)C(=O)O
Name
Quantity
1.78 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
at 30° C. or lower while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess of thionyl chloride and the solvent were removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ml of 1,2-dichloroethane, and 1.6 ml of indoline
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was successively extracted once with 30 ml of water and twice with 20 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1(CCC2=CC=CC=C12)C(=O)C1CC2=C(N=CN2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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